Methyl 3-(4-Methylpiperazin-1-yl)propanoate
Overview
Description
“Methyl 3-(4-Methylpiperazin-1-yl)propanoate” is a chemical compound with the molecular formula C9H18N2O2 . It is also known by its CAS Number: 33544-40-0 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C9H18N2O2/c1-8-7-11 (6-4-10-8)5-3-9 (12)13-2/h8,10H,3-7H2,1-2H3 . This indicates the presence of a methylpiperazine group attached to a propanoate group .Scientific Research Applications
1. Medicinal Chemistry and Drug Design
Methyl 3-(4-Methylpiperazin-1-yl)propanoate plays a significant role in the field of medicinal chemistry, particularly in the design and optimization of drugs. For instance, Collins et al. (1998) explored its use in the development of PPARgamma agonists, highlighting its role in enhancing solubility and potency in medicinal compounds (Collins et al., 1998). Additionally, Deidda et al. (1998) studied a pyrrole derivative BM212 containing this compound, noting its inhibitory activity against Mycobacterium tuberculosis and other mycobacteria (Deidda et al., 1998).
2. Anticancer Research
The compound is also investigated in anticancer research. For instance, Jiang et al. (2007) studied a compound, TM208, containing a this compound derivative, which showed promising anticancer activity and low toxicity (Jiang et al., 2007). In another study, Božić et al. (2017) synthesized derivatives of this compound that demonstrated significant antiproliferative effects against various cancer cell lines (Božić et al., 2017).
3. Synthesis of Novel Compounds
Research also focuses on the synthesis of novel compounds using this compound. For example, Koroleva et al. (2012) described an efficient synthesis method for a key precursor to imatinib, demonstrating the compound's utility in creating important pharmaceutical agents (Koroleva et al., 2012). Similarly, Yamashita et al. (2009) used a derivative in the synthesis and structure determination of novel dipeptide cyclic compounds (Yamashita et al., 2009).
Properties
IUPAC Name |
methyl 3-(4-methylpiperazin-1-yl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-5-7-11(8-6-10)4-3-9(12)13-2/h3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAPYHLNXLZTGEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480307 | |
Record name | Methyl 3-(4-Methylpiperazin-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33544-40-0 | |
Record name | Methyl 3-(4-Methylpiperazin-1-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40480307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3-(4-methylpiperazin-1-yl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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